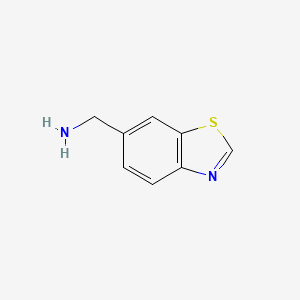

6-(Aminomethyl)benzothiazole

Overview

Description

6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various compounds such as aldehydes, ketones, acids, and acyl chlorides . In one study, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

Benzothiazole derivatives have a rigid conjugated structure, good optical properties, and pharmacological activity . They are often used in the construction of fluorescent probes .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used to construct fluorescent probes based on mechanisms such as photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .Scientific Research Applications

6-(Aminomethyl)benzothiazole has been studied extensively for its potential applications in scientific research. It has been used as a reagent to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, this compound has been used to study the mechanism of action of a variety of biological processes, including transcription, translation, and signal transduction. It has also been used to study the biochemical and physiological effects of various compounds on cells and organisms.

Mechanism of Action

Target of Action

6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives bearing an amide moiety have been shown to exhibit different modes of action based on aryl group substitution, as revealed by studies on intact bacterial cells and plasmid dna . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit several enzymes involved in various biochemical pathways . For instance, inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while inhibition of DNA gyrase interferes with DNA replication and transcription .

Pharmacokinetics

Benzothiazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tetanus activity and muscle relaxant effects . They have also been used in the preparation of various bioactive compounds .

Action Environment

It is known that the synthesis of benzothiazole derivatives can be influenced by various factors, including the choice of solvent and reaction conditions . These factors could potentially affect the action and efficacy of this compound.

Advantages and Limitations for Lab Experiments

The use of 6-(Aminomethyl)benzothiazole in laboratory experiments has several advantages. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.

However, the use of this compound in laboratory experiments also has several limitations. It is a relatively expensive reagent, and its use can be difficult to scale up. In addition, its mechanism of action is not fully understood, so it can be difficult to predict the effects of its use in a given experiment.

Future Directions

There are a number of potential future directions for the use of 6-(Aminomethyl)benzothiazole in scientific research. One potential direction is to develop new methods for synthesizing this compound and other related compounds. Another potential direction is to explore the use of this compound in combination with other compounds, such as drugs or natural products, to study their effects on cells and organisms. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its mechanism of action.

Safety and Hazards

properties

IUPAC Name |

1,3-benzothiazol-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGXLCNBWYIEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663238 | |

| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499770-92-2 | |

| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)

![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)

![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)

![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)

![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)

![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)

![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)